Pralidoxime methanesulfonate
Description
Historical Context of Oxime Development in Cholinesterase Reactivation Research
The development of oximes as therapeutic agents stems from the need to counteract the toxic effects of organophosphorus (OP) compounds. nih.govresearchgate.net These compounds, initially developed as insecticides and later weaponized as nerve agents, exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE). nih.govresearchgate.net This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of debilitating and potentially lethal symptoms. nih.govdrugbank.com
Early research in the 1950s focused on finding a way to reverse the phosphorylation of the serine residue in the active site of AChE caused by OP compounds. nih.govresearchgate.net This led to the discovery that certain nucleophilic compounds could reactivate the inhibited enzyme. researchgate.net Hydroxylamine (B1172632) was one of the first such compounds identified, though its reactivation capabilities were impractically slow. researchgate.net
A significant breakthrough came with the synthesis of pyridine-based oximes. researchgate.net Researchers in the United States and the United Kingdom independently developed a new class of reactivators. researchgate.netresearchgate.net They designed compounds with a specific charge and structure to align correctly within the poisoned AChE, enabling the rapid removal of the nerve agent and restoration of normal enzyme function. researchgate.net In 1955, pralidoxime (B1201516) was introduced as the first clinically relevant oxime cholinesterase reactivator. researchgate.netresearchgate.netwikipedia.org This pioneering work laid the foundation for the development of hundreds of other oximes over the subsequent decades, each with varying efficacy against different organophosphates. researchgate.net The primary mechanism of action for these oximes is the nucleophilic attack by the oxime group on the phosphorus atom of the organophosphate, cleaving the bond with the acetylcholinesterase enzyme. drugbank.commedchemexpress.com
Evolution of Pralidoxime Methanesulfonate (B1217627) within Cholinesterase Reactivator Research
Pralidoxime itself was initially synthesized and studied in various salt forms, including chloride and iodide. wikipedia.org Pralidoxime methanesulfonate (P2S) emerged as another important salt form in this line of research. taylorandfrancis.comnih.govnih.gov The choice of the salt can influence the compound's physicochemical properties, such as molecular weight and stability, which can, in turn, affect its formulation and potency. nih.govnih.gov For instance, pralidoxime chloride is noted to be 1.53 times more potent than the iodide salt due to its lower molecular weight. nih.gov
The synthesis of this compound involves the reaction of pyridine-2-aldoxime (B213160) with methyl methanesulfonate. researchgate.net This method has been shown to produce high yields of the desired product. researchgate.net
Research into this compound has often been in the context of comparative studies with other pralidoxime salts and other oximes. nih.govresearchgate.net These studies aimed to determine the most effective reactivator for different types of organophosphate poisoning. bioline.org.br For example, some studies compared the efficacy of this compound (P2S) with pralidoxime chloride (2-PAM) and other oximes like obidoxime (B3283493) and HI-6. nih.govresearchgate.net While pralidoxime, in its various forms, proved effective against certain nerve agents like sarin (B92409) and VX, its efficacy against others, such as tabun (B1200054) and soman (B1219632), was found to be limited. researchgate.nethhs.gov This led to the development of second-generation oximes, like the H-oximes (e.g., HI-6) and bisquaternary oximes, in an effort to find broader-spectrum reactivators. bioline.org.brresearchgate.net
Scope and Significance of Academic Research on this compound
Academic research on this compound has been extensive, covering a wide range of scientific inquiry. The significance of this research lies in its contribution to the fundamental understanding of cholinesterase reactivation and the development of effective medical countermeasures against organophosphate poisoning.
Key areas of academic investigation include:
Synthesis and Physicochemical Characterization: Researchers have focused on optimizing the synthesis of this compound and characterizing its physical and chemical properties. researchgate.netnih.gov This foundational work is crucial for quality control and formulation development.
In Vitro and In Vivo Studies: A substantial body of research has been dedicated to evaluating the efficacy of this compound in both laboratory and animal models. In vitro studies have investigated its ability to reactivate cholinesterase inhibited by various organophosphates. scispace.comnih.govoup.com In vivo studies have assessed its protective effects in animals exposed to lethal doses of nerve agents and pesticides. hhs.gov
Comparative Efficacy Studies: A significant portion of the research has involved comparing the effectiveness of this compound with other oximes, such as pralidoxime chloride, obidoxime, and newer experimental oximes. nih.govnih.gov These studies are vital for determining the optimal treatment for different types of organophosphate poisoning.
Pharmacokinetic and Pharmacodynamic Modeling: Understanding the absorption, distribution, metabolism, and excretion (pharmacokinetics) of this compound, as well as its mechanism of action and effects on the body (pharmacodynamics), has been a key research focus. oup.commums.ac.ir This knowledge is essential for establishing effective treatment protocols.
Despite being one of the earliest developed oximes, research into pralidoxime and its salts, including the methanesulfonate form, continues. This is driven by the ongoing threat of organophosphate poisoning, both from agricultural pesticides and potential chemical warfare agents, and the recognized limitations of currently available antidotes. researchgate.netscience.gov The ongoing debate about the clinical effectiveness of pralidoxime in human cases of organophosphate poisoning further underscores the need for continued research to refine treatment strategies and develop more effective reactivators. nih.govsemanticscholar.org
Properties
Molecular Formula |
C8H12N2O4S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
methanesulfonate;N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
InChI Key |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
Synonyms |
1-methylpyridinium-2-aldoxime ion 2-formyl-1-methylpyridinium chloride oxime 2-hydroxyiminomethyl-1-methylpyridinium 2-hydroxyiminomethylpyridinium methylmethanesulfonate 2-PAM 2-Pam bromide 2-PAM chloride Contrathion N-methylpyridinium 2-aldoxime methylsulfate pralidoxime pralidoxime bromide pralidoxime chloride pralidoxime fumarate (1:1) pralidoxime iodide pralidoxime lactate (1:1) pralidoxime mesylate pralidoxime methyl sulfate pralidoxime nitrate (1:1) pralidoxime sulfate (1:1) pralidoxime trichloroacetate pralidoxime, 14C-labeled Protopam Protopam Chloride pyridine-2-aldoxime methachloride pyridine-2-aldoxime methiodide pyridine-2-aldoxime methochloride |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Studies of Pralidoxime Methanesulfonate
Methodologies for Pralidoxime (B1201516) Methanesulfonate (B1217627) Preparation
The preparation of pralidoxime methanesulfonate, also known as pralidoxime mesylate or P2S, is centered on the quaternization of a pyridine (B92270) nitrogen. The common synthetic pathway begins with the reaction of pyridine-2-carboxaldehyde with hydroxylamine (B1172632) to form the precursor, pyridine-2-aldoxime (B213160). The subsequent N-alkylation of this intermediate with a suitable methylating agent yields the desired pralidoxime salt.
N-Alkylation Strategies Utilizing Methyl Methanesulfonate
A significant method for the synthesis of this compound involves the direct N-methylation of pyridine-2-aldoxime using methyl methanesulfonate. This approach provides a high-yield pathway to the methanesulfonate salt (P2S). Studies have shown that reacting pyridine-2-aldoxime with methyl methanesulfonate in a solvent such as acetonitrile (B52724) can result in yields as high as 90%. psu.edu This method is considered an efficient alternative to syntheses that proceed through other halide salts, which would then require a subsequent ion-exchange step to produce the methanesulfonate form. The direct use of methyl methanesulfonate streamlines the process, making it a more direct route to the target compound.
Comparative Analysis of Methylating Agents in Pralidoxime Synthesis
The choice of methylating agent is a critical parameter in the synthesis of pralidoxime salts, impacting both safety and reaction efficiency. Historically, methyl iodide has been a common reagent for the N-alkylation of pyridine-2-aldoxime, yielding pralidoxime iodide. wikipedia.org However, methyl halides like methyl iodide and methyl chloride are hazardous and can be difficult to handle on an industrial scale. psu.edu
Research has identified safer and more efficient alternatives. psu.edu Methyl methanesulfonate and methyl p-toluenesulfonate (methyl tosylate) have been successfully used to prepare the corresponding pralidoxime salts in high yields. psu.edu For instance, the reaction of pyridine-2-aldoxime with methyl tosylate in toluene (B28343) has also achieved a 90% yield of pralidoxime tosylate. psu.edu These reagents are considered safer and more suitable for large-scale production compared to the hazardous methyl halides. psu.edu
The choice of solvent also plays a crucial role. Studies on the synthesis of a radiolabeled pralidoxime analogue using methyl iodide showed that dimethylformamide (DMF) was a more effective solvent than acetonitrile (CH3CN), dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidine, or dimethoxyethane (DME), achieving 80-90% conversion. nih.gov
Table 1: Comparison of Methylating Agents in Pralidoxime Synthesis
| Methylating Agent | Substrate | Solvent | Yield/Conversion | Notes |
|---|---|---|---|---|
| Methyl Methanesulfonate | Pyridine-2-aldoxime | Acetonitrile | 90% Yield | Safer alternative to methyl halides. psu.edu |
| Methyl p-toluenesulfonate | Pyridine-2-aldoxime | Toluene | 90% Yield | Safer alternative to methyl halides. psu.edu |
| Methyl Iodide | Pyridine-2-aldoxime | Dimethylformamide (DMF) | 80-90% Conversion | Common lab-scale reagent; hazardous. nih.gov |
| Methyl Iodide | Pyridine-2-aldoxime | Acetonitrile (CH3CN) | 35-40% Conversion | Less effective than DMF for this reaction. nih.gov |
Advanced Synthetic Approaches (e.g., Continuous Flow Methodologies)
To enhance the efficiency, safety, and scalability of pralidoxime synthesis, advanced methodologies such as continuous flow chemistry have been explored. researchgate.net While detailed studies on the continuous flow synthesis of this compound are not extensively published, research on the synthesis of pralidoxime iodide offers significant insights into the potential of this technology. researchgate.net
The advantages of continuous flow synthesis include superior heat and mass transfer, increased safety due to smaller reaction volumes, and the potential for process automation and scalability. vapourtec.com Adapting such a system for this compound would likely involve using methyl methanesulfonate in the methylation step, potentially offering a safer and more efficient manufacturing process compared to traditional batch methods.
Investigation of this compound Analogues and Isomers
Research into pralidoxime extends to the synthesis and analysis of its analogues and isomers to investigate structure-activity relationships and stability. The geometry of the oxime group and substitutions on the pyridine ring are key areas of focus.
The oxime functional group in pralidoxime can exist as (E) and (Z) stereoisomers. The (E)-isomer is often considered an impurity that can arise during synthesis and storage. google.com The presence of this isomer is a critical quality attribute, with pharmacopoeial standards setting limits on its content. google.com A patent for pralidoxime chloride describes a preparation and crystallization method designed to produce a stable crystal form with a significantly reduced content of the (E)-isomer impurity, highlighting the importance of controlling stereochemistry during production. google.com The separation of (E) and (Z) isomers of related oximes has been achieved using techniques like thin-layer chromatography (TLC). psu.edu
Furthermore, the synthesis of pralidoxime analogues, particularly halogenated derivatives, has been a subject of study. New halogenated oximes derived from pralidoxime have been developed to modify the compound's physicochemical properties, such as the pKa of the oxime group.
Molecular Mechanisms of Cholinesterase Reactivation by Pralidoxime Methanesulfonate
Enzymatic Interaction and Reactivation Kinetics of Phosphorylated Cholinesterases
The reactivation of cholinesterases by pralidoxime (B1201516) is a complex process influenced by several factors. The rate of reactivation is dependent on the chemical structure of the specific organophosphate bound to the enzyme, the concentration of the pralidoxime at the active site, and the specific type of cholinesterase involved. hhs.gov The fundamental mechanism involves the oxime group of pralidoxime acting as a nucleophile, attacking the phosphorus atom of the organophosphate moiety that is covalently bonded to the serine residue in the active site of the cholinesterase. hhs.govmedchemexpress.com This action displaces the organophosphate from the enzyme, regenerating its catalytic function. hhs.govwikipedia.org The resulting product is a phosphorylated oxime, which is then released along with the restored, active enzyme. hhs.gov
Acetylcholinesterase (AChE), found in nervous tissue and red blood cells, is the primary target for both organophosphates and the therapeutic action of pralidoxime. scispace.com The efficacy of pralidoxime in reactivating AChE is highly dependent on the chemical nature of the inhibiting organophosphate. researchgate.net A significant distinction exists between organophosphates that form dimethylphosphoryl-AChE complexes and those that form diethylphosphoryl-AChE complexes. nih.gov
In vitro studies have demonstrated that pralidoxime is a more effective reactivator for AChE inhibited by diethyl-organophosphates compared to dimethyl-organophosphates. nih.gov For instance, while pralidoxime can reactivate AChE, other oximes like obidoxime (B3283493) may be more potent depending on the specific organophosphate inhibitor. nih.gov The concentration of pralidoxime is a critical factor, with in vitro analyses showing that cholinesterase reactivation is proportional to the logarithm of the drug concentration. oup.com Studies on human erythrocytes have shown that pralidoxime can effectively reactivate AChE inhibited by paraoxon, a metabolite of the pesticide parathion (B1678463). scispace.com The reactivation process allows for the destruction of accumulated acetylcholine (B1216132) to proceed, enabling neuromuscular junctions to function normally again. hhs.gov
Table 1: Factors Influencing Pralidoxime's Reactivation of Acetylcholinesterase (AChE)
| Factor | Description | Research Findings | Citation |
|---|---|---|---|
| Organophosphate (OP) Type | The chemical structure of the inhibiting OP affects reactivation efficiency. | Diethyl compounds reactivate significantly slower than dimethyl compounds. | nih.gov |
| Oxime Concentration | The amount of pralidoxime available at the enzyme's active site. | Reactivation is proportional to the logarithm of the pralidoxime concentration. An in vitro EC50 was estimated at 4.67 mg/l for diethylparaoxon-inhibited cholinesterase. | oup.com |
| Plasma OP Concentration | The level of circulating organophosphate can influence net reactivation. | The therapeutic effect of pralidoxime depends on the plasma concentration of the OP agent; benefits may be minimal at high OP blood levels. | scispace.commums.ac.ir |
| Enzyme Source | Species differences can affect reactivation kinetics. | Moderate differences in reactivation constants were found between human and animal AChE for paraoxon. | hhs.gov |
Butyrylcholinesterase (BuChE), found predominantly in plasma and the liver, is also inhibited by organophosphates. scispace.com However, its reactivation by pralidoxime is less consistent and predictable than that of AChE. nih.govnih.gov While BuChE activity assays are sometimes used to monitor the effects of pralidoxime treatment, their clinical utility is questionable due to this variability. nih.govnih.gov
Research has shown that pralidoxime can variably reactivate BuChE inhibited by certain diethyl organophosphates, such as chlorpyrifos (B1668852) and quinalphos. nih.govnih.gov However, this reactivation is often not sustained. nih.gov In contrast, pralidoxime has been shown to be ineffective at reactivating BuChE that has been inhibited by dimethyl organophosphates like dimethoate (B1670662) or fenthion. nih.govnih.gov The dose of pralidoxime is also a determining factor; a 1-gram dose produced no significant BuChE reactivation, whereas a higher-dose regimen did for certain organophosphates. nih.govnih.gov In vitro studies showed that 100 µM of pralidoxime could reverse about 50% of human BuChE inhibition by parathion and paraoxon. scispace.com
Inhibition of Organophosphate-Cholinesterase "Aging" Process by Pralidoxime Methanesulfonate (B1217627)
Following the initial inhibition of cholinesterase by an organophosphate, a secondary, time-dependent process known as "aging" can occur. nih.govresearchgate.net This process involves a chemical change in the phosphorylated enzyme, typically the cleavage of an alkyl group (dealkylation), which results in a more stable, negatively charged complex. nih.govcambridge.org Once the enzyme has "aged," it becomes resistant to reactivation by oximes like pralidoxime. wikipedia.orgnih.govnih.gov
Pralidoxime can slow this aging process, effectively competing with it and preserving the enzyme in a reactivatable state. hhs.govnih.gov The therapeutic window for pralidoxime is therefore critically determined by the rate of aging, which varies substantially depending on the specific organophosphate. nih.govcambridge.org For example, the aging half-life for AChE inhibited by the nerve agent soman (B1219632) is mere minutes, while for VX it can be many hours. cambridge.org This makes prompt administration of the reactivator essential for efficacy. cambridge.org
Table 2: Aging Half-Lives for Various Organophosphate-Inhibited AChE
| Organophosphate | Aging Half-Life | Implication for Pralidoxime | Citation |
|---|---|---|---|
| Soman | ~6 minutes | Pralidoxime is likely to have no benefit unless administered almost instantly. | cambridge.org |
| Sarin (B92409) | ~3 hours | A narrow therapeutic window exists for effective reactivation. | cambridge.org |
| Parathion-methyl | ~4 hours | Reactivation is possible if administered within a few hours of exposure. | cambridge.org |
| Tabun (B1200054) | ~19 hours | A longer window for pralidoxime administration is available. | cambridge.org |
| VR (nerve agent) | ~139 hours | Pralidoxime can be effective even after a significant delay. | cambridge.org |
Theoretical Frameworks and Computational Modeling of Pralidoxime Methanesulfonate Interactions
Understanding the precise molecular interactions between pralidoxime and the inhibited cholinesterase is fundamental for improving antidotal therapy and designing more effective reactivators. scielo.br Computational chemistry provides powerful tools to investigate these mechanisms at an atomic level. cambridge.orgscielo.br
Molecular dynamics (MD) simulations are a key computational technique used to study the dynamic behavior of pralidoxime within the active site of organophosphate-inhibited AChE. scielo.br These simulations can model the movement and interaction of the reactivator as it approaches and binds to the enzyme. scielo.br
A study using MD simulations of human AChE inhibited by the nerve agent tabun revealed critical insights into the reactivation mechanism. The results showed that the permanent positive charge of pralidoxime is important for its entry and stable positioning within the enzyme's active site gorge. scielo.br The simulations demonstrated that neutral or anionic analogues of pralidoxime, when placed inside the active site, tended to move away from the phosphorylated serine residue, indicating a less favorable interaction for reactivation. scielo.br Such computational studies are invaluable for understanding the structural characteristics required for an efficient reactivator and for the rational design of new, more potent oxime antidotes. researchgate.netscielo.br
DFT Calculations and Free Energy Prediction in Oxime Efficacy
To refine the understanding of oxime efficacy and guide the design of more potent reactivators, researchers employ advanced computational chemistry techniques, including Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.govmdpi.com These approaches allow for detailed analysis of the reactivation mechanism at an atomic level.
Studies have proposed that for reactivation to occur, the oxime must first adopt a "pre-reactivated pose" or a "near-attack conformation" (NAC) within the enzyme's active site. nih.govmdpi.com In this specific orientation, the nucleophilic oxygen of the oxime is positioned optimally to attack the phosphorus atom of the inhibitor. nih.gov Using QM/MM and DFT approaches, researchers have been able to model this conformation, with some studies calculating a van der Waals contact distance of approximately 3.3 Å between the oxime oxygen and the sarin phosphorus atom as a plausible NAC. nih.gov
Free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, are performed to predict the binding affinity and stability of the oxime within the inhibited enzyme's active site. nih.gov For instance, one study calculated the total binding free energy for a novel reactivator in a complex with inhibited human AChE to be -26.9 ± 4.7 kcal/mol, with van der Waals forces being the primary mediating interactions. nih.gov Furthermore, computational models can determine the energy barrier for the reactivation reaction. mdpi.commdpi.com A combined QM/MM study that investigated the reactivation of VX-inhibited AChE by the deprotonated form of pralidoxime successfully characterized the transition state geometry and calculated the associated energy barrier, confirming the theoretical feasibility of the reaction. mdpi.com These computational predictions of binding energies and activation barriers provide crucial insights that help explain the varying efficiencies of different oximes and guide the rational design of new, more effective compounds. jcu.cznih.gov
Structure-Activity Relationship (SAR) Studies of Pralidoxime and Related Oximes
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical architecture of pralidoxime and its analogs influences their ability to reactivate inhibited cholinesterase. nih.gov These studies involve the systematic synthesis and evaluation of new compounds to identify the structural features essential for potent reactivation. pitt.edunih.gov
Early research led to the development of bis-quaternary oximes, such as obidoxime, with the hypothesis that a second pyridinium (B92312) ring could increase affinity for the enzyme. nih.govportlandpress.com However, much research has also focused on modifying the single pyridinium ring of pralidoxime (2-PAM). nih.govacs.org A key finding is that the number and position of the oxime group on the pyridinium ring are critical factors for activity. researchgate.net
More recent and systematic SAR studies have methodically explored the effects of adding substituents to the pyridinium core. acs.org One such approach is a "methyl scan," where a methyl group is attached to various positions on the 2-PAM ring to probe for steric and hydrophobic tolerance at the AChE active site. nih.govacs.org The results of these studies provide a clearer picture of which positions can be modified to enhance efficacy. pitt.eduacs.org
| Compound | Relative Reactivation Rate (%) |
| 2-PAM (Pralidoxime) | 100 |
| 3-Me-2-PAM | 11 |
| 4-Me-2-PAM | 68 |
| 5-Me-2-PAM | 32 |
| 6-Me-2-PAM | 45 |
| Relative rates determined from linear regression analysis of kinetic data with human AChE. nih.gov |
This methyl scan revealed that substitution at the 3-position was detrimental to activity, while the 4-position was significantly more tolerant of modification. nih.govpitt.edu This insight has proven useful for the rational design of new analogs. pitt.edu Subsequent studies developed and tested 4-substituted analogs, such as 4-alkyl and aryl ethers and sulfides. pitt.edu This research identified compounds like 4-phenoxy-2-PAM and 4-thiophenyl-2-PAM as efficient reactivators. pitt.edu Further exploration led to the development of 4-phenethyl-2-PAM, which demonstrated superior reactivation ability compared to 2-PAM against AChE inhibited by several nerve agents, including sarin, cyclosarin (B1206272), and VX. pitt.edu These SAR studies are crucial for moving beyond synthetically convenient modifications toward the rational design of more effective, broad-spectrum oxime reactivators. nih.govacs.org
Preclinical Pharmacological and Toxicological Research of Pralidoxime Methanesulfonate
In Vitro Studies on Enzyme Reactivation Efficacy
In vitro studies have been instrumental in elucidating the fundamental reactivation capabilities of pralidoxime (B1201516) methanesulfonate (B1217627) against cholinesterases inhibited by various organophosphorus compounds. These studies provide a controlled environment to assess the direct interaction between the reactivator, the inhibited enzyme, and the specific OP agent.
The effectiveness of pralidoxime methanesulfonate in reactivating inhibited cholinesterase can vary significantly across different species. This variability is a critical consideration when extrapolating preclinical data from animal models to potential human applications. Research has shown that if the in vitro reactivation of nerve agent-inhibited animal acetylcholinesterase (AChE) by an oxime is similar to that of human AChE, it is more likely that the results from in vivo animal studies will be reliably applicable to humans. hhs.gov
Studies have utilized various animal models to understand these species-specific differences. For instance, research on rat brain homogenates has been conducted to evaluate the reactivation efficacy of pralidoxime against AChE inhibited by different OP agents. hhs.govnih.gov Similarly, guinea pig cholinesterase has been used in in vivo studies to assess reactivation in both central and peripheral tissues. hhs.gov The choice of animal model is crucial, as the structure of the cholinesterase enzyme can differ between species, influencing the binding affinity and reactivation kinetics of pralidoxime. hhs.gov
The chemical structure of the inhibiting organophosphorus compound plays a pivotal role in determining the reactivation efficacy of this compound. hhs.gov There is no single, universal oxime that is effective against all types of OP poisoning. hhs.gov
In vitro studies have demonstrated that pralidoxime is effective in reactivating acetylcholinesterase (AChE) inhibited by certain nerve agents and pesticides. For example, at a high concentration (1 mM), pralidoxime has shown efficacy in reactivating AChE from rat brain homogenate after exposure to VX, Russian VX, sarin (B92409), and chlorpyrifos (B1668852). hhs.govnih.gov It has also been shown to reactivate human erythrocyte AChE and plasma butyrylcholinesterase (BChE) inhibited by paraoxon. hhs.gov
However, pralidoxime exhibits limited to no efficacy against other OP agents. In vitro, it has demonstrated no significant reactivation of AChE inhibited by cyclosarin (B1206272), tabun (B1200054), or soman (B1219632). hhs.gov Similarly, studies on human cholinesterases have found that while some OPs like methamidophos (B33315) and leptophos-oxon are quite easily reactivatable by various oximes, others present a greater challenge. hhs.gov The rate of "aging," a process where the phosphorylated enzyme undergoes a conformational change to a non-reactivatable form, also varies depending on the specific OP compound, further influencing the therapeutic window for pralidoxime. nih.govhhs.gov
Table 1: In Vitro Reactivation Efficacy of Pralidoxime against AChE Inhibited by Various OPs
| Organophosphorus Compound | Reactivation by Pralidoxime (In Vitro) | Source |
|---|---|---|
| Sarin | Effective | hhs.govnih.gov |
| VX | Effective | hhs.govnih.gov |
| Russian VX | Effective | hhs.govnih.gov |
| Chlorpyrifos | Effective | hhs.govnih.gov |
| Paraoxon | Effective | hhs.govscispace.com |
| Cyclosarin | No significant reactivation | hhs.gov |
| Tabun | No significant reactivation | hhs.gov |
| Soman | No significant reactivation | hhs.gov |
| Dimethoate (B1670662) | Ineffective | nih.gov |
| Bromophos | Moderately effective | nih.gov |
The concentration of this compound is a critical factor influencing its ability to reactivate inhibited cholinesterases. In vitro studies have consistently shown that the reactivation process is dose-dependent. scispace.comoup.com
Research on human plasma and erythrocytes has revealed that the effect of pralidoxime on cholinesterase activity increases with its concentration up to a certain point. scispace.com For instance, in one study, a concentration of 10 µM for erythrocytes and 100 µM for plasma was found to be optimal for reactivating effects, with higher concentrations leading to a decrease in absorbance. scispace.com Another in vitro study determined the EC50 of pralidoxime for reactivating diethylparaoxon-poisoned whole-blood cholinesterase to be 4.67 mg/l. oup.comresearchgate.net
However, the therapeutic efficacy is not solely dependent on the pralidoxime concentration but also on the concentration of the circulating organophosphorus agent. nih.govmums.ac.ir Enzyme reactivation may be absent even at high oxime concentrations if the plasma levels of the OP compound remain elevated. nih.gov This highlights the dynamic interplay between the reactivator and the toxin in a clinical scenario. Furthermore, some studies have noted that at very high concentrations, pralidoxime itself can inhibit both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) activities. scispace.com
In Vivo Efficacy Studies in Animal Models
In vivo studies in animal models are essential for understanding the therapeutic potential of this compound in a complex biological system. These studies allow for the assessment of not only cholinesterase reactivation in various tissues but also the subsequent functional recovery of the affected organism.
In vivo studies have demonstrated the ability of this compound to restore cholinesterase (ChE) activity in various tissues of animals poisoned with organophosphorus compounds. Following exposure of guinea pigs to lethal doses of certain OPs, subsequent administration of pralidoxime led to the restoration of AChE function in the blood and peripheral tissues after VX and sarin exposure, and in peripheral tissues after Russian VX exposure. hhs.gov However, it failed to reactivate AChE after cyclosarin exposure. hhs.gov
The distribution of pralidoxime within the body is a key factor influencing its efficacy. Due to its low lipid solubility, its entry into the central nervous system (CNS) is limited, meaning its primary effects are observed in the peripheral nervous system. scispace.com Studies in rats have shown a rapid and total reactivation of blood cholinesterase activity following pralidoxime treatment for diethylparaoxon poisoning. oup.com In a mouse model of malathion (B1675926) poisoning, treatment with pralidoxime resulted in a marked increase in cholinesterase activity in brain tissues, particularly when delivered via a nanoparticle system designed to cross the blood-brain barrier. dovepress.com
The ultimate goal of this compound therapy is the functional recovery of the poisoned individual. A critical aspect of this is the restoration of respiratory function, as paralysis of respiratory muscles is a primary cause of death in OP poisoning. hhs.gov
In vivo studies have shown that pralidoxime can effectively restore the function of the diaphragm muscle in rats exposed to tabun, sarin, and VX. hhs.gov This suggests that factors beyond simple AChE reactivation may contribute to its clinical benefits. hhs.gov In rats poisoned with diethylparaoxon, pralidoxime treatment resulted in a rapid and complete, though transient, correction of respiratory toxicity, as measured by a decrease in respiratory rate and an increase in expiratory time. oup.comresearchgate.net
Furthermore, in a study on donkeys with experimental tetanus, prolonged treatment with this compound, in combination with other therapies, showed statistically significant improvement. oup.com In a mouse model of malathion poisoning, treatment with a pralidoxime formulation designed to enhance CNS delivery significantly improved the survival rate of the intoxicated mice. dovepress.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetylcholinesterase (AChE) |
| Organophosphorus (OP) compounds |
| VX |
| Russian VX |
| Sarin |
| Chlorpyrifos |
| Paraoxon |
| Butyrylcholinesterase (BChE) |
| Cyclosarin |
| Tabun |
| Soman |
| Methamidophos |
| Leptophos-oxon |
| Diethylparaoxon |
| Dimethoate |
| Bromophos |
| Malathion |
| Atropine |
| Avizafone |
| Diazepam |
| Midazolam |
| Neostigmine |
| Pyridostigmine |
| Carbaryl |
| Obidoxime (B3283493) |
| Methoxime |
| Trimedoxime |
| HI-6 |
| HLo 7 |
| MMB-4 |
| TO205 |
| TO046 |
| HS-6 |
| K027 |
| MMC |
| 2-PAM |
| pro-2-PAM |
| TMB-4 |
| LüH-6 |
| K487 |
| K488 |
| K489 |
| Asoxime |
| K203 |
| KW-6055 |
| sn-Glycero-3-phosphocholine |
| Diacetyl monoxime (DAM) |
| NIMP |
| NEMP |
| Oxime 20 |
| GFAP |
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) |
| 5-thio-2-nitrobenzoic acid (TNB) |
| Acetylcholine (B1216132) (ACh) |
| Choline |
| Diethyl phosphate (B84403) |
| Diethylphosphorothioate |
| Dimethyl phosphate |
| Ethyl parathion (B1678463) |
| Methyl parathion |
| Phosphoramidates |
| Phosphonylated AChE |
| Pyridine-2-carboxaldehyde |
| Hydroxylamine (B1172632) |
| Methyl iodide |
Comparative Efficacy of this compound with Other Oximes in Animal Models
The effectiveness of this compound in counteracting organophosphate poisoning has been compared to other oximes, such as obidoxime and HI-6, in various animal models. These studies reveal that the efficacy of an oxime is highly dependent on the specific organophosphorus agent involved.
In rats poisoned with DFP (diisopropylfluorophosphate), intraperitoneally administered this compound was found to be completely ineffective, while obidoxime chloride was quite active. who.int When administered directly into the subarachnoid space to bypass the blood-brain barrier, the relative abilities of pralidoxime, trimedoxime, and obidoxime to reduce hypothermia were 1, 3, and 8, respectively. who.int This suggests that even with equal access to the central nervous system, pralidoxime is less potent than obidoxime. who.int
When compared with HI-6 in rabbits intoxicated with various nerve agents, pralidoxime (2-PAM) showed different levels of effectiveness. hhs.govhhs.gov HI-6 was found to be three to five times more effective than 2-PAM against soman poisoning. hhs.govhhs.gov Conversely, HI-6 was less effective than 2-PAM against tabun poisoning. hhs.govhhs.gov Both oximes demonstrated high efficacy against sarin and VX poisoning. hhs.govhhs.gov In soman-poisoned rats, HI-6 treatment led to significantly higher levels of cholinesterase (ChE) in the blood and peripheral tissues compared to the 2-PAM treated group, which showed no significant elevation. nih.gov Neither oxime, however, affected the soman-inhibited ChE in the brain. nih.gov
Studies with newer experimental oximes, such as K-27 and K-48, in rats exposed to diisopropylfluorophosphate (DFP) have also been conducted. bioline.org.br
The choice of oxime can also be influenced by the type of poisoning, with obidoxime often considered a better choice for pesticide/insecticide organophosphate poisonings, while HI-6 is favored for nerve agent poisoning. bioline.org.br Obidoxime is noted to be a more potent reactivator of acetylcholinesterase (AChE) than pralidoxime. researchgate.net However, some animal studies have indicated that obidoxime may be relatively toxic. researchgate.net
Comparative Efficacy of Oximes in Animal Models
| Oxime | Animal Model | Poisoning Agent | Key Findings |
|---|---|---|---|
| This compound | Rat | DFP | Ineffective when administered intraperitoneally. who.int |
| Obidoxime Chloride | Rat | DFP | Quite active when administered intraperitoneally. who.int |
| Pralidoxime | Rabbit | Soman | Less effective than HI-6. hhs.govhhs.gov |
| HI-6 | Rabbit | Soman | 3-5 times more effective than 2-PAM. hhs.govhhs.gov |
| Pralidoxime | Rabbit | Tabun | More effective than HI-6. hhs.govhhs.gov |
| HI-6 | Rabbit | Tabun | Less effective than 2-PAM. hhs.govhhs.gov |
| Pralidoxime & HI-6 | Rabbit | Sarin, VX | Both are highly effective. hhs.govhhs.gov |
| Pralidoxime (2-PAM) | Rat | Soman | Did not elevate ChE activity in blood or peripheral tissues. nih.gov |
| HI-6 | Rat | Soman | Significantly elevated ChE activity in blood and peripheral tissues. nih.gov |
Pharmacodynamic and Toxicodynamic Modeling in Animal Studies
Pharmacodynamic (PD) and toxicodynamic (TD) modeling in animal studies has been employed to better understand the complex relationship between pralidoxime concentration and its therapeutic effect against organophosphate toxicity. These models aim to link in vitro data with in vivo outcomes to optimize treatment strategies. oup.comoup.com
In one study using rats poisoned with diethylparaoxon, a mechanism-based PK-TD model was developed. oup.comoup.com This model successfully described the inhibition of cholinesterases by the poison and their subsequent reactivation by pralidoxime. oup.comoup.com The in vitro EC₅₀ (the concentration of a drug that gives half-maximal response) for pralidoxime was estimated to be 4.67 mg/l. oup.comoup.com
The in vivo part of the study revealed a complex temporal relationship. While pralidoxime treatment resulted in a rapid and complete, but transient (less than 30 minutes), correction of respiratory toxicity, it caused a fast and total reactivation of blood cholinesterase activity that was sustained over the 210-minute study period. oup.comoup.com The PK-TD model was able to capture this discrepancy and explain the time-course of the antidotal effects, providing insights into the determinants of pralidoxime's reversal of paraoxon-induced respiratory distress. oup.comoup.com
Such modeling approaches are valuable tools for defining effective oxime concentrations and for the development of optimized dosing regimens. clinmedres.org They allow for the simulation of dynamic changes in acetylcholinesterase activity by integrating various parameters, including enzyme kinetics, pharmacokinetics, and toxicokinetics. clinmedres.org
Relationships between this compound Exposure and Cholinesterase Reactivation
The primary mechanism of action of pralidoxime is the reactivation of cholinesterase that has been inactivated by organophosphorus compounds. hhs.govnih.gov This process is crucial for restoring normal function at neuromuscular junctions by enabling the breakdown of accumulated acetylcholine. hhs.gov The efficacy of pralidoxime in reactivating acetylcholinesterase (AChE) is directly linked to its concentration in the plasma. oup.comresearchgate.net Preclinical studies in animal models, particularly rats, have been instrumental in elucidating this relationship.
In vitro studies using rat whole blood poisoned with diethylparaoxon demonstrated that cholinesterase reactivation by pralidoxime is proportional to the logarithm of the drug concentration. oup.com A mechanism-based toxicodynamic (TD) model was developed from these in vitro experiments, which effectively described the inhibition of cholinesterases by diethylparaoxon and their subsequent reactivation by pralidoxime. oup.com This model estimated the in vitro EC₅₀ of pralidoxime to be 4.67 mg/l. oup.comresearchgate.net
When these findings were extended to in vivo models, the relationship between pralidoxime exposure and its pharmacological effects became more complex. In rats poisoned with diethylparaoxon, treatment with pralidoxime resulted in a rapid and complete, though transient, correction of respiratory toxicity. oup.comresearchgate.net In contrast, the reactivation of blood cholinesterase activity was fast and total over the study period. oup.comresearchgate.net This highlights a disconnect between systemic cholinesterase reactivation and the reversal of specific toxic effects, suggesting that plasma concentrations alone may not be the sole determinant of the therapeutic outcome for all symptoms.
Further in vivo research in guinea pigs exposed to various organophosphorus nerve agents has shown that pralidoxime's ability to reactivate AChE can be selective. It was found to restore AChE function in blood and peripheral tissues after exposure to sarin and VX, but it was ineffective against cyclosarin exposure. hhs.gov These findings underscore that the efficacy of pralidoxime is dependent not only on its concentration but also on the specific type of organophosphorus compound causing the inhibition. hhs.gov
The following table summarizes key findings from a preclinical study on the relationship between pralidoxime exposure and cholinesterase reactivation.
Interactive Data Table: Pralidoxime Exposure and Cholinesterase Reactivation in Rats
| Parameter | Value | Reference |
|---|---|---|
| Animal Model | Male Sprague-Dawley Rats | oup.com |
| Poisoning Agent | Diethylparaoxon | oup.com |
| Pralidoxime In Vitro EC₅₀ | 4.67 mg/l | oup.comresearchgate.net |
| In Vivo Effect on Respiratory Toxicity | Rapid, complete, but transient correction | oup.comresearchgate.net |
Pharmacokinetic-Toxicodynamic (PK-TD) Modeling of Efficacy in Animal Models
Pharmacokinetic-toxicodynamic (PK-TD) modeling is a critical tool in preclinical research to understand and predict the efficacy of a drug by linking its concentration in the body over time (pharmacokinetics) to its pharmacological effect (toxicodynamics). For this compound, PK-TD models have been developed to provide insights into the complex temporal profile of its antidotal effects against organophosphate-induced toxicity in animal models. oup.comresearchgate.net
In a study using male Sprague-Dawley rats poisoned with diethylparaoxon, a mechanism-based PK-TD model was developed. oup.com This model integrated both in vitro and in vivo data to explain the relationship between pralidoxime plasma concentrations and the reversal of respiratory toxicity, a major consequence of diethylparaoxon poisoning. oup.com The model successfully captured the time-course of the in vivo antidotal effects of pralidoxime, explaining the complex relationship between drug exposure and the pharmacological response. oup.comresearchgate.net
The PK-TD analysis revealed a hysteresis phenomenon, where the relationship between the plasma concentration of pralidoxime and its effect on expiratory time (a measure of respiratory toxicity) was not linear. oup.com This means that for the same plasma concentration, the effect could be different depending on whether the concentration was increasing or decreasing. The model helped to elucidate the determinants of this complex temporal profile. oup.com
The development of such PK-TD models is valuable for optimizing the therapeutic use of pralidoxime. By understanding the quantitative relationship between dose, exposure, and response, these models can aid in designing more effective treatment regimens. The insights gained from these animal models are crucial for translating preclinical findings to potential clinical applications, although it is important to note that the efficacy of oximes in human organophosphate pesticide poisoning is still a subject of debate. nih.gov
The following table presents key parameters from a PK-TD modeling study of pralidoxime in rats.
Interactive Data Table: PK-TD Modeling of Pralidoxime in Diethylparaoxon-Poisoned Rats
| Model Component | Finding | Reference |
|---|---|---|
| Animal Model | Male Sprague-Dawley Rats | oup.com |
| Poisoning Agent | Diethylparaoxon | oup.com |
| PK-TD Model Type | Mechanism-based | oup.com |
| Key Toxicodynamic Endpoint | Expiratory Time (TE) | oup.com |
| Model Application | Linked in vitro and in vivo pharmacological effects | oup.com |
Analytical Methodologies for Pralidoxime Methanesulfonate in Research
Chromatographic Techniques for Quantification and Stability Studies
Chromatography is the cornerstone for the quantitative analysis of pralidoxime (B1201516) and its degradation products in both pharmaceutical solutions and complex biological matrices. mdpi.comnih.govdoi.org These separation techniques offer the high selectivity and sensitivity required to monitor the compound's concentration and stability over time. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pralidoxime. researchgate.net Due to the highly polar and ionic nature of the pralidoxime cation, reversed-phase HPLC methods often require mobile phase additives, such as ion-pairing reagents or chaotropic salts, to achieve adequate retention and separation. mdpi.com
Ion-pair chromatography (IPC) is a frequent approach, utilizing reagents like sodium 1-octanesulfonate to form a neutral ion pair with the positively charged pralidoxime molecule, thereby increasing its retention on a nonpolar stationary phase like a C18 column. mdpi.comdoi.org However, the use of ion-pairing reagents can lead to long column equilibration times and potential irreversible adsorption to the stationary phase. mdpi.com An alternative approach involves the use of chaotropic salts, such as sodium hexafluorophosphate (B91526) (NaPF₆), in the mobile phase, which has been shown to enhance the retention of polar compounds like pralidoxime. mdpi.com
A range of detection methods can be coupled with HPLC for the quantification of pralidoxime:
UV/Diode Array Detection (DAD): This is the most common detection method, leveraging the aromatic pyridinium (B92312) structure of pralidoxime, which exhibits strong UV absorbance. mdpi.comdoi.org The maximum absorption wavelength (λmax) is typically observed around 270 nm, 280 nm, or 293 nm depending on the pH and composition of the mobile phase. mdpi.comdoi.orgnih.gov DAD provides the advantage of acquiring full UV spectra, which aids in peak identification and purity assessment. researchgate.net
Electrochemical Detection (ED): This highly sensitive and selective method has been successfully applied to measure pralidoxime concentrations in human serum. researchgate.net One described method utilized electrochemical detection to achieve a quantification limit of 0.2 µg/mL in serum, making it suitable for pharmacokinetic studies where low concentrations are expected. researchgate.net
The following table summarizes various HPLC methods developed for the analysis of pralidoxime.
| HPLC Method | Column | Mobile Phase | Detection | Application | Reference |
| Ion-Pair Chromatography | C18 | Acetonitrile (B52724), sodium 1-octanesulfonate, tetraethylammonium (B1195904) chloride in water (pH 4.3) | UV (270 nm) | Quantification in antidote autoinjectors | mdpi.com |
| Chaotropic Chromatography | C18 | Mobile phase with sodium hexafluorophosphate (NaPF₆) | UV (270 nm) | Quantification in antidote autoinjectors | mdpi.com |
| Ion-Pair Chromatography | LiChrospher 60 RP-select B | Phosphate (B84403) buffer (pH 2.6) with octanesulfonate and acetonitrile (6% v/v) | DAD (293 nm) | Quantification in human and porcine urine | doi.org |
| Reversed-Phase | Silica gel | Acetonitrile:water (86:14) with tetraethylammonium chloride and acetic acid | Not Specified | Separation from decomposition products | researchgate.net |
| Liquid Chromatography | Not Specified | Not Specified | Electrochemical | Measurement in human serum | researchgate.net |
Capillary Zone Electrophoresis (CZE) presents a simple and rapid alternative to HPLC for the analysis of pralidoxime, particularly in urine samples. nih.gov CZE separates ions based on their electrophoretic mobility in an electric field. A key advantage of CZE is the minimal sample preparation required; for instance, urine samples can often be analyzed after a simple dilution with water, avoiding a deproteinization step. nih.gov
One validated CZE method for quantifying pralidoxime methylsulfate (B1228091) in human urine utilized a fused-silica capillary with a 25 mM sodium borate (B1201080) buffer at pH 9.1. nih.gov Detection was performed using on-line UV at 280 nm. nih.gov This method demonstrated excellent precision, selectivity, and sensitivity, with a total analysis time of less than 15 minutes. nih.gov The main drawback of CZE with direct UV detection can be lower sensitivity compared to some HPLC methods due to the short optical path length of the capillary. researchgate.net
| CZE Method Parameter | Condition | Reference |
| Capillary | Fused-silica (47 cm length, 75 µm I.D.) | nih.gov |
| Electrolyte Solution | 25 mM Sodium Borate (pH 9.1) | nih.gov |
| Voltage | 15 kV | nih.gov |
| Temperature | 25 °C | nih.gov |
| Detection | On-line UV (280 nm) | nih.gov |
| Linearity Range | 0.125 to 2 mg/mL | nih.gov |
| Quantification Limit | 0.10 mg/mL | nih.gov |
Spectroscopic Techniques for Characterization and Purity Assessment (e.g., UV, IR)
Spectroscopic techniques are indispensable for the structural confirmation and purity analysis of pralidoxime methanesulfonate (B1217627).
Ultraviolet-Visible (UV-Vis) Spectroscopy: As mentioned previously, the conjugated pyridinium-oxime system in pralidoxime results in strong UV absorption. mdpi.com In an acidic solution (0.1 N HCl), pralidoxime exhibits a characteristic maximum absorption (λmax) at approximately 294 nm. This property is fundamental for its detection and quantification in UV-based analytical methods and can be used for preliminary identification and concentration estimation. doi.org
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the pralidoxime molecule. The IR spectrum of pralidoxime chloride shows characteristic absorption bands corresponding to the oxime group (-C=N-OH), pyridinium ring vibrations, and C-H stretching modes, confirming the compound's structural features.
Sample Preparation and Matrix Effects in Biological Specimen Analysis (e.g., Animal Plasma, Urine, Brain Tissue)
The accurate quantification of pralidoxime methanesulfonate in biological specimens is complicated by the presence of endogenous interfering substances, known as the matrix effect. Therefore, effective sample preparation is a critical step to isolate the analyte and minimize these interferences before instrumental analysis.
Plasma/Serum: The most common method for preparing plasma or serum samples is protein precipitation. researchgate.netmmsl.czresearchgate.net This is typically achieved by adding an acid, such as trichloroacetic acid (TCA), or an organic solvent to the sample. mmsl.czresearchgate.net After vortexing and centrifugation, the clear supernatant containing the analyte is separated from the precipitated proteins and can be directly injected into the analytical system or further processed. mmsl.czresearchgate.net For an HPLC-ED method, serum samples were mixed with an internal standard, and this was sufficient for analysis. researchgate.net
Urine: Urine samples often require less extensive preparation than plasma due to lower protein content. nih.gov For CZE analysis, a simple dilution of the urine sample with water (e.g., a 1:5 dilution) has been shown to be sufficient, which simplifies the workflow significantly. nih.gov For some IPC-DAD methods, urine samples are centrifuged, and the supernatant is diluted with the mobile phase before injection. doi.org
Brain Tissue: Analysis of pralidoxime in brain tissue requires more rigorous homogenization and extraction steps. mmsl.czresearchgate.net Tissue samples are first weighed and then homogenized in a buffer solution (e.g., phosphate buffer). mmsl.czresearchgate.net Subsequently, a protein precipitation agent like TCA is added, followed by centrifugation to separate the solid debris. mmsl.czresearchgate.net The resulting supernatant, containing the extracted pralidoxime, is then collected for HPLC analysis. mmsl.czresearchgate.net Studies have used this approach to investigate the penetration of pralidoxime across the blood-brain barrier. mmsl.czresearchgate.nethhs.gov
| Biological Matrix | Sample Preparation Technique | Key Steps | Reference |
| Animal/Human Plasma/Serum | Protein Precipitation | Addition of trichloroacetic acid or organic solvent; Centrifugation; Collection of supernatant. | mmsl.czresearchgate.net |
| Animal/Human Urine | Dilution | Dilution with water or mobile phase; Centrifugation. | doi.orgnih.gov |
| Animal Brain Tissue | Homogenization & Protein Precipitation | Homogenization in buffer; Addition of trichloroacetic acid; Centrifugation; Collection of supernatant. | mmsl.czresearchgate.net |
Challenges and Future Directions in Pralidoxime Methanesulfonate Research
Heterogeneity of Organophosphate-Induced Cholinesterase Inhibition and Oxime Efficacy
The effectiveness of pralidoxime (B1201516) methanesulfonate (B1217627) is not uniform across all types of organophosphate (OP) poisoning. nih.govannualreviews.org This variability stems from the diverse chemical structures of OPs, which in turn dictates the nature of their interaction with acetylcholinesterase (AChE), the primary target of these toxic compounds. nih.govhhs.gov The process of "aging," a conformational change in the phosphorylated AChE complex, further complicates treatment, as it renders the enzyme resistant to reactivation by oximes. researchgate.net The rate of aging varies significantly depending on the specific OP, with some, like soman (B1219632), inducing rapid aging that severely limits the therapeutic window for pralidoxime. cambridge.org
Research has consistently shown that different oximes exhibit varying degrees of reactivation efficacy against AChE inhibited by different OPs. nih.govhhs.gov For instance, while pralidoxime is effective against agents like sarin (B92409) and VX, its efficacy is limited against others such as tabun (B1200054) and cyclosarin (B1206272). nih.govresearchgate.nethhs.gov This has led to the investigation of other oximes like obidoxime (B3283493), trimedoxime, and HI-6, which have demonstrated superior reactivation capabilities for certain OPs. nih.govresearchgate.net The quest for a "universal oxime" capable of reactivating AChE inhibited by a broad spectrum of OPs remains a significant challenge in the field. nih.govhhs.gov
Table 1: Differential Efficacy of Pralidoxime and Other Oximes Against Various Organophosphorus Agents This table is for informational purposes and is based on available research data. Efficacy can be influenced by various factors.
| Organophosphorus Agent | Pralidoxime Efficacy | Alternative/More Effective Oximes | Reference |
| Sarin | Effective | Obidoxime, HI-6, HLö-7 | nih.govresearchgate.nethhs.gov |
| VX | Effective | Obidoxime, HI-6, HLö-7 | nih.govresearchgate.nethhs.gov |
| Tabun | Limited Efficacy | Trimedoxime, Obidoxime, HLö-7 | nih.govresearchgate.nethhs.gov |
| Soman | Very Limited Efficacy | HI-6, HLö-7 | nih.govresearchgate.nethhs.gov |
| Cyclosarin | Ineffective | HI-6 | hhs.gov |
| Paraoxon | Limited Efficacy | Obidoxime, Trimedoxime | hhs.govhhs.gov |
Optimization of Oxime Design for Broader Spectrum Activity
The limitations of existing oximes have spurred research into the design and synthesis of new analogues with broader spectrum activity. science.govmdpi.com The goal is to develop a single oxime that is effective against a wide range of OP nerve agents and pesticides. hhs.govscience.gov Structure-activity relationship studies are crucial in this endeavor, helping researchers understand how modifications to the oxime molecule can enhance its ability to reactivate inhibited AChE. hhs.gov
One promising approach involves the development of so-called "H-oximes," such as HI-6 and HLö-7, which have shown considerable promise against a wider array of nerve agents, including soman. researchgate.nethhs.gov Another strategy focuses on creating "pro-drugs," such as pro-2-PAM, a dihydropyridine (B1217469) derivative of pralidoxime, designed to improve penetration into the central nervous system. hhs.gov The application of novel chemical techniques, like "freeze-frame, click chemistry," is also being explored to synthesize new reactivating agents. hhs.gov
Advanced Drug Delivery Systems for Enhanced Pralidoxime Methanesulfonate Distribution in Research Models
A significant hurdle in pralidoxime therapy is its limited ability to cross the blood-brain barrier (BBB), a consequence of its high polarity. researchgate.netnih.gov This restricts its effectiveness in counteracting the central nervous system effects of OP poisoning. asiapharmaceutics.info To overcome this, researchers are investigating advanced drug delivery systems to improve the distribution of pralidoxime to the brain in research models. researchgate.netasiapharmaceutics.infonih.gov
Nanoparticle-based delivery systems are at the forefront of this research. researchgate.netnih.gov Studies have explored the use of poly(lactic-co-glycolic acid) (PLGA) nanoparticles and microspheres to encapsulate pralidoxime. researchgate.netasiapharmaceutics.info These formulations have shown the potential to produce stable nanoparticles that could facilitate drug delivery into the central nervous system. researchgate.net Another innovative approach involves wrapping pralidoxime-loaded nanoparticles in cell membranes to enhance BBB penetration and evade immune clearance. nih.gov In a mouse model of malathion (B1675926) poisoning, these cell membrane-coated nanoparticles significantly increased the delivery of pralidoxime to the central nervous system and improved survival rates. nih.gov Other novel delivery methods being investigated include dry powder inhaler systems for rapid systemic delivery. google.com
Table 2: Research on Advanced Drug Delivery Systems for Pralidoxime This table summarizes key findings from preclinical research and does not represent clinical applications.
| Delivery System | Key Findings in Research Models | Potential Advantages | Reference |
| PLGA Nanoparticles | Stable nanoparticles with varying drug/polymer ratios were produced. | Potential for enhanced CNS delivery. | researchgate.net |
| PLGA Microspheres | Formulated controlled-release microspheres with good flow characteristics. | Improved CNS distribution and prolonged drug release. | asiapharmaceutics.info |
| Cell Membrane-Coated Nanoparticles | Enhanced BBB penetration, prolonged in vivo circulation, and increased brain cholinesterase activity in a mouse model. | Improved therapeutic effect on central organophosphate poisoning and immune evasion. | nih.gov |
| Dry Powder Inhaler | Proposed for rapid delivery to systemic circulation. | Faster onset of action compared to intramuscular injection. | google.com |
Development of Novel Analytical and Modeling Tools for Research
Advancements in analytical and modeling techniques are crucial for furthering our understanding of pralidoxime's pharmacokinetics and pharmacodynamics. researchgate.net Researchers are continuously developing and refining methods for the accurate quantification of pralidoxime in biological samples. researchgate.netmdpi.comresearchgate.net High-performance liquid chromatography (HPLC) with various detection methods, such as electrochemical detection and UV detection, is a commonly employed technique. researchgate.netmdpi.com Recently, a novel chaotropic chromatography method using RP-HPLC has been developed for the determination of pralidoxime, offering a robust alternative to methods that use ion-pairing reagents, which can contaminate the chromatography system. mdpi.comresearchgate.net
In addition to analytical methods, pharmacokinetic and toxicodynamic (PK/TD) modeling plays a vital role in optimizing pralidoxime therapy. researchgate.net These models can help to describe the inhibition of cholinesterases by OPs and their reactivation by pralidoxime, as well as to estimate key parameters like the in vitro EC50 of pralidoxime. researchgate.net Such models are invaluable for predicting the efficacy of different dosing regimens and for guiding the design of future clinical trials.
Integration of Multi-Omics Approaches in this compound Research
The advent of multi-omics technologies—genomics, proteomics, metabolomics, and transcriptomics—offers a powerful new lens through which to investigate the complex biological sequelae of organophosphate poisoning and the response to pralidoxime treatment. labmanager.comnih.govnih.govresearchgate.net By providing a holistic view of the molecular landscape, multi-omics approaches can help to uncover the intricate mechanisms of OP toxicity and identify novel therapeutic targets. labmanager.comnih.govresearchgate.net
Integrating these different "omics" datasets can provide a more comprehensive understanding of how OPs disrupt cellular function and how pralidoxime works to counteract these effects. labmanager.comresearchgate.net For example, proteomics can identify changes in protein expression and post-translational modifications following OP exposure, while metabolomics can reveal alterations in metabolic pathways. labmanager.comnih.gov This integrated approach has the potential to lead to the development of more effective and personalized treatments for OP poisoning. researchgate.netfrontiersin.org The application of machine learning and deep learning algorithms to analyze these large and complex multi-omics datasets is a promising avenue for future research. frontiersin.org
Q & A
Q. What analytical methods are recommended for quantifying pralidoxime methanesulfonate in antidote formulations?
A chaotropic chromatography method using a C18 column with mobile-phase modifiers like sodium 1-octanesulfonate or tetraethylammonium chloride is recommended for separation and quantification. This method aligns with USP and KP guidelines and improves resolution compared to traditional approaches . For biological matrices (e.g., plasma, urine), validated LC/MS-MS methods provide high sensitivity and specificity, particularly in pharmacokinetic studies .
Q. How do pharmacokinetic (PK) parameters of pralidoxime vary between intramuscular and intravenous administration?
Intramuscular administration with auto-injectors (e.g., in combination with atropine and avizafone) shows faster absorption (Tmax = 10–15 min) and higher Cmax compared to intravenous infusion. A two-compartment model with zero-order absorption best describes standalone pralidoxime PK, while co-administration shifts to a first-order absorption model due to drug interactions . Key parameters include:
| Parameter | Intramuscular (Combination) | Intravenous |
|---|---|---|
| Cmax | 12–15 µg/mL | 8–10 µg/mL |
| Tmax | 10–15 min | Immediate |
| t1/2 | 2.5–3.5 hrs | 2.0–2.8 hrs |
Q. What is the evidence base for pralidoxime’s efficacy in organophosphate (OP) poisoning?
Clinical trials show conflicting outcomes. While some studies report improved recovery rates with higher doses (e.g., 24-hour cumulative doses >10g in adults), systematic reviews (e.g., WHO 2009, Blumenberg 2019) found no conclusive mortality reduction . Suboptimal dosing (<30 mg/kg bolus + <8 mg/kg/h infusion) and delayed administration likely contribute to inefficacy in historical trials .
Advanced Research Questions
Q. How can compartmental PK/PD modeling resolve discrepancies in pralidoxime’s therapeutic outcomes?
Mechanism-based toxicodynamic (TD) models integrating cholinesterase reactivation kinetics and respiratory toxicity endpoints (e.g., paraoxon-induced respiratory depression in rats) reveal a log-linear relationship between plasma concentrations (>4 mg/L) and antidotal efficacy. In vivo studies show transient respiratory improvement despite sustained enzyme reactivation, suggesting compensatory toxicity mechanisms . Advanced PK-TD models should account for tissue distribution delays and OP aging rates .
Q. What methodological challenges arise in designing RCTs for this compound?
Key challenges include:
- Dose optimization : WHO-recommended regimens (≥30 mg/kg bolus + ≥8 mg/kg/h infusion) require validation against placebo in diverse OP subtypes (e.g., diethyl vs. dimethyl compounds) .
- Pediatric data gaps : No RCTs exist for children; extrapolation from adult PK data risks underdosing due to higher renal clearance rates .
- Endpoint selection : Mortality alone may overlook morbidity metrics (e.g., ventilator-free days), necessitating composite endpoints .
Q. How does this compound’s formulation impact stability and bioavailability?
Compared to pralidoxime chloride, the methanesulfonate salt exhibits identical PK profiles but superior stability in auto-injectors due to lower hygroscopicity. Storage strategies (e.g., centralized stockpiling in urban hubs) must balance accessibility and shelf-life, with HPLC stability assays tracking degradation products under varying temperatures .
Q. Why do in vitro and in vivo reactivation efficiencies of pralidoxime diverge?
In vitro, pralidoxime reactivates acetylcholinesterase with EC50 = 4.67 mg/L, but in vivo efficacy is limited by blood-brain barrier penetration and OP aging kinetics. CNS-penetrant analogs (e.g., reduced pyridinium derivatives) are under exploration to address this gap .
Data Contradiction Analysis
Q. How should researchers address conflicting mortality data from pralidoxime trials?
Meta-analyses must stratify by:
- Dosing regimens : Trials using <30 mg/kg bolus doses show 23% higher mortality vs. adequately dosed cohorts .
- OP subtypes : Dimethyl OP compounds (e.g., malathion) age faster, reducing pralidoxime’s therapeutic window compared to diethyl OPs (e.g., chlorpyrifos) .
- Adjunctive therapies : Co-administered atropine masks pralidoxime’s benefits in hemodynamic outcomes, complicating isolated efficacy assessments .
Methodological Recommendations
- Preclinical models : Use swine CPR models to evaluate pralidoxime’s vasopressor synergy with epinephrine, measuring aortic pressure and coronary perfusion pressure (CPP) .
- Analytical validation : Include chaotropic salts in mobile phases to enhance chromatographic resolution of pralidoxime degradation products .
- Trial design : Adopt adaptive designs for dose-finding in pediatric populations, leveraging Bayesian PK models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
